Methyl 3-oxo-4-phenylbutanoate
Overview
Description
“Methyl 3-oxo-4-phenylbutanoate” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . It is also known by other names such as “3-Oxo-4-phenyl-butyric acid methyl ester” and "Benzenebutanoic acid, β-oxo-, methyl ester" .
Synthesis Analysis
The synthesis of “this compound” has been reported in various studies . For instance, one method involves the use of Grignard reagents under cryosel bath conditions . The reaction is carried out under nitrogen gas stream conditions, and the product is obtained after several steps including stirring, temperature control, and solvent removal .Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The ChemSpider ID for this compound is 2041004 .Chemical Reactions Analysis
“this compound” can be used as a precursor in the synthesis of phenylacetone . Phenylacetone, also known as benzyl methyl ketone, is an organic compound often used in the manufacture of pharmaceuticals and other organic compounds.Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow liquid . It has a boiling point of 136 °C at 0.6 mmHg and a refractive index of 1.52 . The compound has a density of 1.13 .Scientific Research Applications
Antibacterial Properties
Methyl 3-oxo-4-phenylbutanoate shows potential in treating tuberculosis. A study found that its derivatives, specifically CoA adducts of 4-oxo-4-phenylbut-2-enoates, inhibit MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds exhibited antibacterial activity, suggesting their usefulness in developing new tuberculosis treatments (Li et al., 2011).
Enzyme Inhibition
Certain aryl substituted derivatives of this compound have been shown to inhibit rat liver microsomal retinoic acid metabolising enzymes. This suggests potential applications in studying and possibly modulating metabolic pathways involving retinoic acid (Mason et al., 2003).
Chirality and Asymmetric Synthesis
This compound plays a role in asymmetric synthesis. Studies have explored its transformation into various optically active compounds using different catalysts and microbial agents. For instance, its hydrogenation in the presence of optically active amides leads to the production of optically active methyl 3-phenylbutanoate (Abley & Mcquillin, 1971). Similarly, Saccharomyces cerevisiae has been used for its asymmetric bioreduction (Milagre et al., 2006).
Biochemical Studies
The compound is also significant in biochemical studies. For example, its derivatives have been used to understand the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, providing insights into fundamental chemical processes (Al-Awadi et al., 2005).
Synthesis of Biologically Active Compounds
This compound is a key intermediate in synthesizing biologically active compounds, including ACE inhibitors. A study highlighted a synthesis approach using Friedel–Crafts acylation for the production of various 4-arylbutanoates (Zhang et al., 2009).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-oxo-4-phenylbutanoate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound.
Properties
IUPAC Name |
methyl 3-oxo-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMSEOVTDVSPDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375082 | |
Record name | methyl 3-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37779-49-0 | |
Record name | methyl 3-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37779-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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